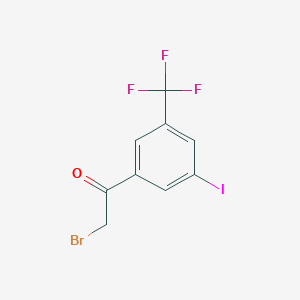

3-Iodo-5-(trifluoromethyl)phenacyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

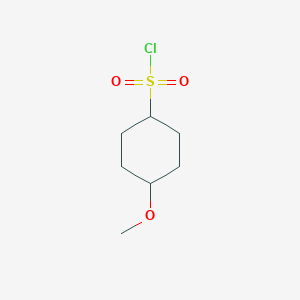

3-Iodo-5-(trifluoromethyl)phenacyl bromide is a chemical compound with the IUPAC name 2-bromo-1-(3-iodo-5-(trifluoromethyl)phenyl)ethan-1-one . It has a molecular weight of 392.94 and is a solid at ambient temperature .

Molecular Structure Analysis

The molecular formula of this compound is C9H5BrF3IO . The InChI code is 1S/C9H5BrF3IO/c10-4-8(15)5-1-6(9(11,12)13)3-7(14)2-5/h1-3H,4H2 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds are often used in nucleophilic substitution and Friedel-Craft acylation reactions .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a predicted boiling point of 315.4±42.0 °C and a predicted density of 2.071±0.06 g/cm3 .Scientific Research Applications

Improved Cu-based Catalyst System for Aryl Halides Reactions

An enhanced copper-based catalyst system employing 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) as a ligand significantly boosts the Cu-catalyzed cross-coupling reactions of aryl iodides and bromides with various alcohols. This advancement reduces the need for excessive amounts of alcohol coupling partners, supports a broad range of functional groups, and operates under relatively mild conditions with moderate catalyst loading (Altman et al., 2008).

Phenacyl Bromide: A Versatile Organic Intermediate

Phenacyl bromides, serving as crucial intermediates in synthetic organic chemistry, facilitate the synthesis of various biologically significant heterocyclic compounds and other industrial scaffolds. Their application in one-pot multicomponent reactions allows for efficient creation of both five- and six-membered heterocyclic structures, alongside fused heterocyclic compounds (Vekariya et al., 2018).

Safety and Hazards

3-Iodo-5-(trifluoromethyl)phenacyl bromide is classified as a dangerous compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Danger” and is associated with Hazard Statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), and P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower) .

Properties

IUPAC Name |

2-bromo-1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-6(9(11,12)13)3-7(14)2-5/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLOXLJXBDELNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)I)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2838337.png)

![Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2838340.png)

![5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2838341.png)

![1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride](/img/structure/B2838344.png)

![9-[Bromo(phenyl)methylene]-9H-fluorene](/img/structure/B2838345.png)

![4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2838347.png)

![1-(3-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838349.png)